molecular formula C16H19N5O4S B2536878 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921546-95-4

4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2536878
CAS No.: 921546-95-4
M. Wt: 377.42
InChI Key: UAFVCBPWZTYJAZ-UHFFFAOYSA-N
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Description

4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a synthetic compound used in various scientific research applications, including biology, chemistry, medicine, and industry. This article delves into its preparation methods, chemical reactions, mechanism of action, and its unique properties compared to similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves several steps:

  • Initial Formation: The first step involves synthesizing 5-(hydroxymethyl)-1H-imidazole-2-thiol by reacting hydroxymethyl thiol with imidazole under controlled conditions.

  • Modification: This intermediate product is then subjected to further reactions to introduce the methylamino and oxoethyl groups.

  • Acetylation: Subsequently, the product undergoes acetylation to form the acetamido group.

  • Benzamide Formation: Finally, the compound is completed by forming the benzamide ring through the appropriate amide coupling reaction.

Industrial Production Methods

In industrial settings, these reactions are typically scaled up using large reactors under precise conditions to ensure high yield and purity. Solvents such as dimethyl sulfoxide or acetonitrile are commonly used, and reactions are conducted under inert atmospheres to prevent oxidation or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can target the oxoethyl and imidazole groups, altering the compound's biological activity.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substituents: Halogens, alkyl groups, nitro groups under conditions such as Friedel-Crafts alkylation or nitration.

Major Products Formed

  • From oxidation: Aldehydes, carboxylic acids.

  • From reduction: Alcohols, amines.

  • From substitution: Various benzamide derivatives with modified chemical properties.

Scientific Research Applications

4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is pivotal in several research areas:

  • Chemistry: It is used in the study of complex organic reactions and catalysis.

  • Biology: Serves as a probe in studying cellular processes due to its specific interactions with biomolecules.

  • Medicine: Has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.

  • Industry: Used in the development of new materials and chemical sensors.

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It often works by binding to these targets, altering their activity and thus modulating biological pathways. For instance, its interaction with certain enzymes can inhibit or enhance their activity, leading to a cascade of downstream effects within a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Benzylthio)acetamido)benzamide

  • 4-(2-(Butylthio)acetamido)benzamide

  • 4-(2-(Phenylthio)acetamido)benzamide

Uniqueness

Compared to these similar compounds, 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibits unique properties due to the presence of the hydroxymethyl and imidazole groups, which provide distinct reactivity and biological activity. These features make it particularly valuable in scientific research for exploring new therapeutic avenues and understanding complex biochemical pathways.

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Properties

IUPAC Name

4-[[2-[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-18-13(23)7-21-12(8-22)6-19-16(21)26-9-14(24)20-11-4-2-10(3-5-11)15(17)25/h2-6,22H,7-9H2,1H3,(H2,17,25)(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFVCBPWZTYJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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